molecular formula C16H19N5O3 B3009609 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 333769-08-7

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B3009609
CAS No.: 333769-08-7
M. Wt: 329.36
InChI Key: LOSYMXMLQSEHPO-UHFFFAOYSA-N
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Description

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The purine derivative undergoes alkylation with 2-methoxy-ethyl halide in the presence of a base such as potassium carbonate.

    Amination: The intermediate product is then subjected to amination with benzylamine under reflux conditions.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted purine derivatives with different amino or alkyl groups.

Scientific Research Applications

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

8-Benzylamino-7-(2-methoxy-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino and methoxy-ethyl groups contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

8-(benzylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-13-12(14(22)19-16(20)23)21(8-9-24-2)15(18-13)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSYMXMLQSEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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